7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 214.2 g/mol. It belongs to the class of thiazolo-pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and antiviral properties. This compound has garnered attention in both medicinal chemistry and materials science due to its potential applications in drug development and as a building block for more complex chemical entities .
The synthesis of 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate typically involves cyclization reactions starting from 3,4-dihydropyrimidine-2-thiones. The general synthetic route includes:
The molecular structure of 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate features a thiazole ring fused to a pyrimidine structure. Key structural characteristics include:
The compound's InChI key is ISMXAIYURBFCQS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate participates in several types of chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions .
The mechanism of action for 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate involves its interaction with various biological targets:
The physical and chemical properties of 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.2 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | Typically appears as a solid |
These properties highlight its potential for various applications in research and industry .
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate has several promising applications:
The systematic IUPAC name 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid (CAS: 33304-84-6) defines the core structure, while the hydrate form is designated under CAS: 1609395-62-1 [4] [10]. The molecular formula is C₇H₄N₂O₃S for the anhydrous compound (MW: 196.18 g/mol) and C₇H₆N₂O₄S for the monohydrate (MW: 214.20 g/mol) [6] [10]. The fusion pattern in the bicyclic system is specified by the ring descriptors: the thiazole ring (positions 1-3) merges with the pyrimidine ring (positions a, 2-a) at bonds between thiazole’s C3-C4 and pyrimidine’s N1-C5 [5] [8]. The carboxylic acid at position 5 and ketone at position 7 constitute primary sites for derivatization or salt formation. The SMILES notation (O=C(C1=CC(N=C2N1C=CS2)=O)O) and InChIKey (JNYBSNXHAWFFFZ-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications [6] [7].
Thiazolopyrimidines serve as privileged bioisosteres of purine and pyrimidine nucleobases, strategically replacing the imidazole ring’s −CH= group with a sulfur-containing thiazole −S− moiety [8]. This substitution confers distinct advantages:
Table 1: Bioisosteric Relationship Between Thiazolopyrimidine and Purine
Parameter | Thiazolo[3,2-a]pyrimidine | Purine (Adenine/Guanine) |
---|---|---|
Ring System | Thiazole + Pyrimidine | Imidazole + Pyrimidine |
Key Heteroatom | S (thiazole) | N (imidazole) |
Hydrogen Bond Acceptor Sites | N1, O7, O=C5 | N1, N3, N7 (adenine) |
Molecular Weight (Base) | 196.18 g/mol | 135.13 g/mol (adenine) |
π-Stacking Potential | Enhanced via S-atom polarizability | Moderate |
This bioisosteric mimicry underpins the scaffold’s interactions with purine-binding enzymes, particularly microbial DNA gyrase and kinases, as validated in molecular docking studies [3] [8].
The global antimicrobial resistance crisis necessitates scaffolds circumventing existing resistance mechanisms. Thiazolopyrimidine-5-carboxylic acid derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative pathogens (e.g., E. coli), and fungi (e.g., C. albicans), with MIC values often ≤10 µg/mL for optimized analogs [3]. Their efficacy stems from:
Derivatives of this core structure have shown potent inhibition of viral endonucleases and polymerases in preclinical studies, suggesting applicability beyond antibacterial domains [9]. The carboxylic acid group’s role in coordinating catalytic metal ions (e.g., Mg²⁺ in integrases) further underscores its mechanistic versatility [3] [9].
The hydrate form (CAS: 1609395-62-1) exemplifies critical pharmaceutical optimization principles. Hydration stabilizes the crystal lattice via hydrogen-bond networks between water molecules and the carboxylic acid/ketone functionalities, reducing molecular mobility and enhancing solid-state stability [6] [10]. Key implications include:
Table 2: Hydrate vs. Anhydrous Form Characteristics
Property | Hydrate (C₇H₆N₂O₄S) | Anhydrous (C₇H₄N₂O₃S) |
---|---|---|
CAS Number | 1609395-62-1 | 33304-84-6 |
Molecular Weight | 214.20 g/mol | 196.18 g/mol |
Storage Conditions | 2–8°C (cold-chain recommended) | Ambient (desiccated) |
Key Stability Feature | Resistance to amorphous conversion | Prone to deliquescence |
The monohydrate’s characterization by PXRD, DSC, and dynamic vapor sorption ensures reproducible polymorph control—a regulatory imperative in drug development [6] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2